1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
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Description
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H18N10OS and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactive Derivatives
Several studies have synthesized and characterized new derivatives containing structural motifs related to the mentioned compound, demonstrating a broad spectrum of bioactivities such as antimicrobial, antifungal, antimalarial, and anticancer activities.
Antimicrobial and Antifungal Activities
Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, showing in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Anticancer Activity
Kumar et al. (2013) reported the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. The study indicated that certain derivatives exhibit good anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Anti-HIV Activity
Al-Masoudi et al. (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives and evaluated them for their anti-HIV-1 and anti-HIV-2 activity, contributing valuable insights into the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Chemical Characterization and Synthesis Approaches
Novel Synthesis Techniques
Amani and Nematollahi (2012) explored electrochemical syntheses leading to new arylthiobenzazoles by electrochemical oxidation of a compound similar in structure to the query compound, indicating a novel synthetic pathway that could be applied to similar heterocyclic compounds (Amani & Nematollahi, 2012).
Heterocyclic System Synthesis
Saadi (2017) focused on the synthesis of heterocyclic compounds from chalcone derivatives, providing a foundational approach to creating diverse bioactive molecules that might include structures akin to the queried compound, highlighting the versatility of these chemical frameworks in drug development (Saadi, 2017).
Properties
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N10OS/c1-22-15(19-20-21-22)27-10-14(26)24-8-6-23(7-9-24)12-2-3-13(18-17-12)25-5-4-16-11-25/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYAJJCIUYKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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